4-Amino-6-ethylquinoline-3-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-ethylquinoline-3-carbohydrazide typically involves the reaction of 6-ethylquinoline-3-carbohydrazide with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-ethylquinoline-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-Amino-6-ethylquinoline-3-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimalarial agent due to its structural similarity to other quinoline derivatives.
Mechanism of Action
The mechanism of action of 4-Amino-6-ethylquinoline-3-carbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial agent with structural similarities.
Piperaquine: Used in combination therapies for malaria treatment.
Uniqueness
4-Amino-6-ethylquinoline-3-carbohydrazide is unique due to its specific functional groups, which confer distinct reactivity and selectivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14N4O |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
4-amino-6-ethylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H14N4O/c1-2-7-3-4-10-8(5-7)11(13)9(6-15-10)12(17)16-14/h3-6H,2,14H2,1H3,(H2,13,15)(H,16,17) |
InChI Key |
FLORWGSLTGXWLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)NN)N |
Origin of Product |
United States |
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